molecular formula C16H10Br2Cl2 B015365 9,10-Dichloro-2,6-bis(bromomethyl)anthracene CAS No. 887354-43-0

9,10-Dichloro-2,6-bis(bromomethyl)anthracene

Cat. No. B015365
M. Wt: 433 g/mol
InChI Key: GSTSDRRGFXXPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 9,10-Dichloro-2,6-bis(bromomethyl)anthracene involves the use of di(halomethyl) building blocks. For instance, the synthesis of functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives uses key di(halomethyl) building blocks through a Diels-Alder strategy and Horner-Wadsworth-Emmons olefination, leading to various structurally complex derivatives (Christensen et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds showcases a significant diversity. For instance, 9,10-bis(1-pyridiniomethyl)anthracene dichloride exhibits a one-dimensional network of hydrogen bonds, highlighting the structural versatility of anthracene derivatives (Bryan et al., 1996).

Chemical Reactions and Properties

9,10-Dichloro-2,6-bis(bromomethyl)anthracene and its derivatives undergo various chemical reactions, showcasing their reactivity. For instance, the photochemical reactions of anthracene derivatives in the presence of high-intensity laser light lead to multiple products through processes like C−O homolysis and photoinduced electron transfer (Adam et al., 1997).

Physical Properties Analysis

The physical properties, such as the crystalline structure of anthracene derivatives, provide insights into their application potential. For example, the crystal packing structures of 9,10-dimethoxyanthracene and its derivatives reveal arrangements ranging from herringbone to face-to-face π−π stacking, influenced by chalcogen−chalcogen interactions (Kobayashi et al., 2005).

Scientific Research Applications

Photophysical Properties and Molecular Structures

Research on derivatives of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene, such as 9,10-distyrylanthracene derivatives, has been focused on understanding their structures and photophysical properties. Studies have shown that introducing halogen atoms into these derivatives significantly influences their molecular geometries and stacking modes in crystals, impacting their photophysical properties both in solution and in crystalline states (Wu et al., 2015).

Multiple-Photon Chemistry

Investigations into the multiple-photon chemistry of derivatives such as 9-(Phenoxymethyl)anthracene and 9,10-Bis(phenoxymethyl)anthracene have revealed complex photochemical behaviors. These studies involve understanding the generation and photochemistry of anthracenylmethyl radicals and their interactions under various conditions (Adam et al., 1997).

Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling of derivatives like 9,10-Dichlorooctafluoroanthracene has been explored for synthesizing various di-substituted anthracenes. This research provides insights into the potential of these compounds as n-type organic materials, useful in various electronic and photonic applications (Tannaci et al., 2008).

Synthesis and Spectral Properties

The synthesis and spectral properties of specific derivatives, such as 9,10-bis(trimethylsilylethynyl) anthracene, have been studied to understand their interaction with different chemicals and their photoluminescence properties. Such research is fundamental in the development of new materials for optical applications (Hu Xiao-li, 2010).

Safety And Hazards

Specific safety and hazard information for 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is not available from the search results.


Future Directions

The future directions for research and applications of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene are not clear from the information available.


Please note that this information is based on the search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or resources.


properties

IUPAC Name

2,6-bis(bromomethyl)-9,10-dichloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTSDRRGFXXPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405564
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dichloro-2,6-bis(bromomethyl)anthracene

CAS RN

887354-43-0
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(bromomethyl)-9,10-dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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